12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that includes multiple functional groups such as ether, thioether, and amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[740 The synthetic route typically starts with the preparation of the core tricyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxide or sulfone derivatives, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine include:
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-
- (4aR,5S)-1-Hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H25N3O2S2 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C21H25N3O2S2/c1-12(2)26-14-7-5-13(6-8-14)11-27-20-23-18(22)17-15-9-21(3,4)25-10-16(15)28-19(17)24-20/h5-8,12H,9-11H2,1-4H3,(H2,22,23,24) |
InChI Key |
QFIKMMBOJSCLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CSC2=NC(=C3C4=C(COC(C4)(C)C)SC3=N2)N |
Origin of Product |
United States |
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